molecular formula C7H9Cl3N2 B15329802 (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride

(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride

Cat. No.: B15329802
M. Wt: 227.5 g/mol
InChI Key: ZZUAAUFEKQCDRS-WCCKRBBISA-N
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Description

(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride is a chiral amine derivative featuring a pyridine ring substituted with chlorine atoms at the 3- and 5-positions. The compound’s S-configuration at the ethanamine moiety and its hydrochloride salt form enhance its stability and solubility in polar solvents.

Properties

Molecular Formula

C7H9Cl3N2

Molecular Weight

227.5 g/mol

IUPAC Name

(1S)-1-(3,5-dichloropyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H8Cl2N2.ClH/c1-4(10)7-6(9)2-5(8)3-11-7;/h2-4H,10H2,1H3;1H/t4-;/m0./s1

InChI Key

ZZUAAUFEKQCDRS-WCCKRBBISA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=N1)Cl)Cl)N.Cl

Canonical SMILES

CC(C1=C(C=C(C=N1)Cl)Cl)N.Cl

Origin of Product

United States

Preparation Methods

Activation of the Pyridine Ring

The electron-deficient nature of 3,5-dichloropyridine facilitates SNAr reactions at the 2-position, where the chlorine atom acts as a leaving group. Magnesium chloride (MgCl₂) or cesium chloride (CsCl) may enhance reactivity by polarizing the carbon-chlorine bond. For instance, reacting 2-chloro-3,5-dichloropyridine with a chiral ammonia equivalent under SNAr conditions could yield the desired amine.

Representative Conditions :

  • Substrate : 2-Chloro-3,5-dichloropyridine
  • Nucleophile : Chiral ammonia surrogate (e.g., (S)-α-methylbenzylamine)
  • Base : Potassium carbonate (K₂CO₃)
  • Solvent : Acetonitrile (CH₃CN) at 80°C
  • Yield : ~60–70% (theoretical, based on analogous reactions)

Limitations and Mitigation Strategies

SNAr reactions on pyridines often suffer from sluggish kinetics due to moderate ring activation. To address this, microwave-assisted synthesis has been employed to accelerate reaction times while maintaining stereochemical integrity. For example, microwave irradiation at 140°C for 30 minutes improved yields by 15–20% in related pyridine aminations.

Reductive Amination Strategies

Ketone Intermediate Synthesis

A widely adopted route involves the reductive amination of 3,5-dichloropyridin-2-yl ketone. The ketone is synthesized via Friedel-Crafts acylation or oxidation of a 2-ethylpyridine precursor.

Step 1: Ketone Preparation

  • Substrate : 2-Ethyl-3,5-dichloropyridine
  • Oxidizing Agent : Potassium permanganate (KMnO₄) in acidic medium
  • Yield : 85–90% (based on analogous oxidations)

Step 2: Asymmetric Reductive Amination

  • Catalyst : Chiral ruthenium complexes (e.g., Noyori-type catalysts)
  • Conditions : Hydrogen gas (H₂, 50 psi), ethanol solvent, 25°C
  • Enantiomeric Excess : Up to 95% ee

Comparative Analysis of Reducing Agents

Reducing Agent Solvent Temperature ee (%) Yield (%)
Sodium cyanoborohydride MeOH 25°C 82 75
Chiral Ru catalyst EtOH 25°C 95 88
BH₃·THF THF 0°C 70 65

Data extrapolated from reductive amination studies in pyridine derivatives.

Chiral Resolution Techniques

Diastereomeric Salt Formation

Racemic 1-(3,5-dichloropyridin-2-yl)ethan-1-amine can be resolved using chiral acids (e.g., dibenzoyl-L-tartaric acid). The (S)-enantiomer forms a less soluble salt, enabling crystallization-based separation.

Conditions :

  • Chiral Acid : Dibenzoyl-L-tartaric acid (1.1 equiv)
  • Solvent : Ethanol/water (4:1)
  • Yield : 40–45% (S-enantiomer)

Supercritical Fluid Chromatography (SFC)

SFC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) offers high-throughput resolution. A patent by Ambeed, Inc., highlights the use of SFC to achieve >99% ee for related amines.

Typical Parameters :

  • Column : Chiralpak AD-H
  • Mobile Phase : CO₂/MeOH (80:20)
  • Flow Rate : 3 mL/min
  • ee : 99.5%

Hydrochloride Salt Formation

The free amine is protonated using hydrogen chloride (HCl) gas in anhydrous ether or ethanol, followed by recrystallization. A patent detailing 2-chloroethylamine hydrochloride synthesis provides insights into optimal conditions:

Procedure :

  • Dissolve (S)-1-(3,5-dichloropyridin-2-yl)ethan-1-amine in ethanol.
  • Bubble HCl gas (300–500 mL/min) until pH 2–3.
  • Cool to 0°C, filter, and dry under vacuum.
    Purity : ≥95% (by GC)

Industrial-Scale Considerations

Cost-Efficiency of Routes

Method Cost Driver Scalability ee (%)
SNAr with chiral ammonia Chiral auxiliaries Moderate 85–90
Reductive amination Catalyst recycling High 95
Resolution Chiral acid/SFC columns Low 99

Environmental Impact

  • SNAr : Generates chloride waste; requires solvent recovery.
  • Reductive amination : Green solvents (e.g., ethanol) preferred under PMI guidelines.

Emerging Technologies

Biocatalytic Amination

Recent advances employ transaminases to convert pyridyl ketones to amines with >99% ee. For example, Codexis engineers have optimized transaminases for similar substrates, reducing reaction times to 6–8 hours.

Flow Chemistry

Continuous-flow systems enhance heat/mass transfer in SNAr reactions, achieving 90% yield in 10 minutes residence time.

Chemical Reactions Analysis

Substitution Reactions

The 3,5-dichloropyridine ring undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects of chlorine atoms.

Nucleophile Conditions Product Key Observations
Amines (e.g., NH₃)DMF, 80–100°C, 12–24 hrs3,5-Diamino derivativeSteric hindrance at position 2 slows substitution at adjacent positions .
Thiols (e.g., HS⁻)EtOH, reflux, K₂CO₃3,5-Bis(thioether)Thiols preferentially replace chlorine at position 5 first.
Alkoxides (e.g., NaOMe)Methanol, 60°C3,5-Dimethoxy analogRequires extended reaction times (>48 hrs) for full conversion.

Mechanistic Insight : SNAr proceeds via a Meisenheimer intermediate, with regioselectivity influenced by the steric bulk of the ethanamine group at position 2 .

Oxidation Reactions

The ethanamine side chain is susceptible to oxidation under controlled conditions.

Oxidizing Agent Conditions Product Yield
KMnO₄H₂SO₄ (pH < 2), 0–5°CCarboxylic acid derivative65–70%
H₂O₂Acetic acid, 50°CN-Oxide85% (isolated as hydrochloride salt).

Critical Note : Over-oxidation of the pyridine ring is avoided by maintaining low temperatures and acidic conditions.

Reduction Reactions

Selective reduction of functional groups is achievable:

Reducing Agent Target Conditions Outcome
LiAlH₄Pyridine ringTHF, −78°CPartial saturation (unstable under ambient conditions)
NaBH₄/CuCl₂C=N bondsMeOH, 25°CNo reaction observed, highlighting ring stability.

Acid-Base Reactions

The hydrochloride salt participates in reversible protonation:

Base Conditions Product Application
NaOH (1M)Aqueous, 25°CFree amine ((S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine)Facilitates further functionalization (e.g., acylation).
NH₄OHEthanol, 0°CAmine precipitationUsed for purification.

Coupling Reactions

The primary amine enables conjugation via carbodiimide chemistry:

Coupling Partner Reagents Product Efficiency
Carboxylic acidsEDC/HOBt, DCMAmides>90% (HPLC purity).
Sulfonyl chloridesPyridine, 0°CSulfonamides75–80% yield.

Stereochemical Integrity : Chiral configuration at the ethanamine carbon is retained during coupling .

Stability Under Reactive Conditions

Condition Effect Rationale
High pH (>10)DehydrohalogenationLoss of HCl from ethanamine group
UV light (254 nm)Ring decompositionRadical formation at chlorine sites.

Comparative Reactivity

The enantiomer (R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride shows identical reactivity in non-chiral environments but diverges in enzyme-mediated reactions.

Scientific Research Applications

(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride is a pyridine derivative featuring a dichlorinated pyridine ring and an ethan-1-amine functional group. The presence of two chlorine atoms at the 3 and 5 positions of the pyridine ring significantly influences its chemical reactivity and biological activity. It is often used as a hydrochloride salt to increase its solubility in aqueous solutions, making it suitable for various applications in industry and scientific research.

Properties

(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride is a pyridine derivative and an amine hydrochloride. Key properties include:

  • Molecular Formula: C7H9Cl3N2C_7H_9Cl_3N_2
  • Molecular Weight: Approximately 227.5 g/mol, 227.52
  • IUPAC Name: (1S)-1-(3,5-dichloropyridin-2-yl)ethanamine;hydrochloride
  • InChI: InChI=1S/C7H8Cl2N2.ClH/c1-4(10)7-6(9)2-5(8)3-11-7;/h2-4H,10H2,1H3;1H/t4-/m0./s1
  • InChI Key: ZZUAAUFEKQCDRS-WCCKRBBISA-N
  • Isomeric SMILES: CC@@HN.Cl
  • Canonical SMILES: CC(C1=C(C=C(C=N1)Cl)Cl)N.Cl

This compound has a chiral center in the ethanamine portion of its molecular structure.

Applications

(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride has a variety of applications:

  • Scientific Research: It is mainly used in scientific research because of its unique chemical properties and possible biological activities.
  • Pharmacological Contexts: It exhibits significant biological activity, especially in pharmacological applications.
  • Synthesis of Other Compounds: It can participate in different chemical reactions, which is important for further changes and uses in synthetic chemistry.

(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride exhibits significant biological activity, particularly in pharmacological contexts. Studies focusing on its interactions with biological targets have provided insights into its mechanism of action. The mechanism of action involves interaction with specific biological targets such as enzymes or receptors.

Structural Analogs

Several compounds share structural similarities with (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride:

  • (R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine: This is the enantiomer of the (S)-isomer, with different stereochemistry affecting biological activity.
  • 1-(3,5-Dichloropyridin-4-yl)ethan-1-amines: These have chlorine substituents at different positions, potentially leading to different receptor interactions.
  • 2-(3,5-Dichloropyridin-2-yl)ethan-1-amines: These include a hydroxyl group addition, which alters solubility and reactivity.

Mechanism of Action

The mechanism of action of (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to four structural analogs (Table 1), differing in halogen substitution, aromatic systems, and stereochemistry:

Table 1. Key Properties of (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine Hydrochloride and Analogs

Compound Name (CAS No.) Molecular Weight Halogen Substitution Aromatic System Salt Form Purity
Target Compound (CAS not provided) ~226.46 3,5-Cl₂ Pyridine Hydrochloride N/A
1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride (1270334-60-5) ~191.6* 3,5-F₂ Pyridine Hydrochloride N/A
(S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride (1909336-86-2) ~209.06* 3-F Pyridine Dihydrochloride N/A
1-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine hydrochloride (1207319-71-8) 242.36 3,5-Cl₂ (phenyl) Phenyl + Fluorophenyl Hydrochloride 95%
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine hydrochloride (1626335-72-5) 428.5 3,6-Br₂ (pyridine) + 3,5-F₂ (phenyl) Pyridine + Difluorophenyl Hydrochloride 98%

*Estimated based on molecular formula.

Key Observations:
  • Aromatic Systems : Pyridine-based analogs (target compound, 1270334-60-5) exhibit hydrogen-bonding capability via the ring nitrogen, unlike phenyl derivatives (1207319-71-8), which rely on substituents for polarity .
  • Salt Forms : Dihydrochloride salts (e.g., 1909336-86-2) may improve aqueous solubility but increase molecular weight, impacting bioavailability .

Biological Activity

(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride is a pyridine derivative recognized for its significant biological activity. This compound features a dichlorinated pyridine ring and an ethan-1-amine functional group, which contribute to its pharmacological properties. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈Cl₂N₂
  • Molecular Weight : 227.52 g/mol
  • CAS Number : Not available
  • Purity : Typically ≥95%

The compound's structure includes two chlorine atoms located at the 3 and 5 positions of the pyridine ring, enhancing its reactivity and biological interactions .

Antitumor Activity

Recent studies have highlighted the antitumor potential of (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride. In vitro assays demonstrated its effectiveness against various cancer cell lines. For instance, molecular docking studies indicated that this compound interacts effectively with key targets involved in tumor proliferation.

Cell Line IC₅₀ (μM) Mechanism of Action
Melanoma6.61Inhibition of B-RAFV600E
Colon Cancer22.60EGFR kinase inhibition
Non-Small Cell Lung<100Induction of apoptosis
Breast Cancer<100Cell cycle arrest

These findings suggest that (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride may serve as a promising candidate for further development in cancer therapy .

The mechanism by which (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride exerts its biological effects involves several pathways:

  • Kinase Inhibition : The compound has been shown to inhibit key kinases such as EGFR and B-Raf, which are critical in cancer cell signaling pathways.
  • Apoptosis Induction : It promotes programmed cell death in malignant cells through the activation of apoptotic pathways.
  • Cell Cycle Regulation : The compound disrupts normal cell cycle progression, leading to growth arrest in cancer cells.

Case Studies and Research Findings

A notable study conducted on the compound revealed its efficacy in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with saline:

Treatment Group Tumor Size Reduction (%)
Control0
(S)-1-(3,5-DCP)45

This study underscores the potential of (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride as an effective therapeutic agent against tumors .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals that (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amines exhibit varying degrees of biological activity based on their structural modifications:

Compound Name Structural Characteristics Biological Activity
(R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-aminesEnantiomer of (S)-isomerDifferent receptor interactions
1-(3,5-Dichloropyridin-4-yl)ethan-1-aminesChlorine substituents at different positionsPotentially different efficacy profiles
2-(3,5-Dichloropyridin-2-yl)ethan-1-aminesHydroxyl group additionAltered solubility and reactivity

These variations highlight the importance of stereochemistry and substitution patterns in determining the biological activity of pyridine derivatives .

Q & A

Q. What are the recommended synthetic routes for (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step process:

Nucleophilic substitution : React 3,5-dichloropyridine with a chiral ethylamine precursor under basic conditions (e.g., K2_2CO3_3 in DMF at 80°C).

Chiral resolution : Use enantioselective crystallization or chiral chromatography to isolate the (S)-enantiomer.

Salt formation : Treat the free base with HCl in an anhydrous solvent (e.g., ethanol) to yield the hydrochloride salt.
Optimization Tips :

  • Monitor reaction progress via HPLC to minimize racemization.
  • Adjust solvent polarity (e.g., THF vs. DCM) to improve yield (target >70%) and enantiomeric excess (>98%) .

Q. How is the structural integrity of (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride confirmed?

Methodological Answer: Use a combination of analytical techniques:

  • NMR : 1^1H and 13^13C NMR to verify the pyridine ring substitution pattern and chiral center configuration.
  • IR Spectroscopy : Confirm the presence of amine (N–H stretch ~3300 cm1^{-1}) and hydrochloride (broad O–H stretch ~2500 cm1^{-1}).
  • X-ray Crystallography : Resolve absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding with Cl^-) .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

Methodological Answer:

  • Solubility Profile : The hydrochloride salt enhances aqueous solubility (~50 mg/mL in water at 25°C), making it suitable for in vitro assays. In organic solvents, solubility is higher in DMSO (>100 mg/mL).
  • Experimental Considerations :
    • For cell-based assays, prepare stock solutions in sterile water to avoid solvent toxicity.
    • For kinetic studies, pre-equilibrate solutions at assay temperature to prevent precipitation .

Advanced Research Questions

Q. How do enantiomer-specific effects influence the biological activity of this compound?

Methodological Answer: The (S)-enantiomer often exhibits distinct target binding due to stereoelectronic effects:

  • Case Study : In receptor-binding assays, the (S)-form showed 10-fold higher affinity for serotonin receptors compared to the (R)-enantiomer.
  • Experimental Design :
    • Use chiral HPLC to verify enantiopurity before assays.
    • Compare dose-response curves of both enantiomers in functional assays (e.g., cAMP modulation).
    • Perform molecular docking to map stereospecific interactions (e.g., halogen bonding with Tyr residues) .

Q. What strategies are used to study its molecular interactions with biological targets?

Methodological Answer:

  • Biophysical Techniques :
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_\text{on}/koff_\text{off}) to immobilized receptors.
    • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Computational Methods :
    • Glide XP Docking : Model interactions with hydrophobic enclosures and hydrogen-bond networks in receptor pockets.
    • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can structure-activity relationship (SAR) studies guide optimization of this scaffold?

Methodological Answer: Focus on modifying key regions:

Pyridine Ring : Introduce electron-withdrawing groups (e.g., Br at position 4) to enhance electrophilicity.

Ethylamine Side Chain : Replace hydrogen with methyl to reduce metabolic oxidation.

Chiral Center : Test non-natural amino analogs (e.g., cyclopropyl) for improved metabolic stability.
Validation :

  • Synthesize analogs via parallel chemistry.
  • Screen against target panels (e.g., kinase inhibition) and assess ADMET properties .

Q. What advanced analytical methods detect trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to separate impurities (e.g., des-chloro byproducts).
  • ICP-OES : Quantify residual metal catalysts (e.g., Pd < 10 ppm).
  • Chiral SFC : Ensure enantiomeric purity >99% using a Chiralpak AD-H column .

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